Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate
Description
Introduction to Ethyl 4-(5-Chloro-2-thienyl)-4-oxobutanoate
Historical Context and Discovery
The development of this compound is rooted in advancements in thiophene chemistry during the late 20th century. Thiophene derivatives gained prominence due to their aromatic stability and versatility in drug design. The compound’s synthesis leverages the Claisen condensation , a reaction pivotal for forming β-keto esters. Early methods involved condensing ethyl acetate derivatives with chlorinated thiophene precursors, as documented in patent literature.
A key milestone was the optimization of asymmetric reduction techniques using carbonyl reductases, enabling efficient production of enantiomerically pure intermediates. For example, the enzymatic reduction of ethyl 4-chloroacetoacetate demonstrated high yields and selectivity, underscoring the compound’s role in synthesizing chiral building blocks. The table below summarizes key historical developments:
Structural Classification within Thienyl Derivatives
This compound belongs to the thienyl ketone family, characterized by a sulfur-containing aromatic ring fused with a ketone group. Its structure comprises:
- A thiophene ring with a chlorine substituent at the 5-position.
- A β-keto ester moiety (–CO–CH2–COOEt) at the 2-position of the thiophene.
This combination of electrophilic (chlorine) and nucleophilic (ester) groups confers unique reactivity. Compared to non-chlorinated analogs, the electron-withdrawing chlorine enhances the compound’s susceptibility to nucleophilic substitution, making it valuable for cross-coupling reactions. The table below contrasts it with related thienyl derivatives:
The compound’s synthesis typically proceeds via Claisen condensation between ethyl acetoacetate and 5-chloro-2-thiophenecarbonyl chloride, catalyzed by sodium ethoxide. Recent innovations employ deep eutectic solvents (DES) to enhance sustainability, achieving yields >85% under mild conditions.
Structural Analysis:
This structural framework enables diverse applications, from palladium-catalyzed arylations to serving as a precursor for antihypertensive agents. Its role in synthesizing chiral intermediates underscores its importance in asymmetric catalysis.
Properties
IUPAC Name |
ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-10(13)6-3-7(12)8-4-5-9(11)15-8/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTDCLHXLRTBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645854 | |
| Record name | Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473694-31-4 | |
| Record name | Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product.
Claisen Condensation:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere
-
Substitution
Reagents: Sodium methoxide, sodium ethoxide
Conditions: Reflux conditions, polar solvents
Major Products Formed
Oxidation: 5-chloro-2-thiophenecarboxylic acid
Reduction: Ethyl 4-(5-chloro-2-thienyl)-4-hydroxybutanoate
Substitution: Various substituted thienyl derivatives
Scientific Research Applications
Chemistry
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Esterification : Used to form esters from acids and alcohols.
- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, allowing for the synthesis of derivatives with modified properties.
Biology
This compound has been studied for its potential biological activities, particularly:
- Neuroprotective Effects : Similar compounds have shown promise in reducing neuroinflammation and improving cognitive function in animal models of neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, such as the NF-kB pathway, which is associated with various chronic inflammatory conditions.
Industry
In industrial applications, this compound is employed as a building block for the synthesis of agrochemicals and specialty chemicals. Its versatility makes it valuable in producing compounds with specific biological activities.
Case Studies and Research Findings
-
Neuroprotection in Animal Models :
- A study demonstrated that compounds structurally similar to this compound reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines .
-
Anti-inflammatory Activity :
- Research indicated that the compound exhibited significant anti-inflammatory effects by modulating key biochemical pathways involved in inflammation .
-
Cytotoxicity Against Cancer Cells :
- Preliminary evaluations revealed that this compound displayed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggested moderate potency compared to established chemotherapeutics .
Mechanism of Action
The mechanism of action of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Oxobutanoate Derivatives
Physicochemical Properties
Table 2: Key Property Comparison
Research Findings
- Yield Optimization : Chlorophenyl derivatives (e.g., 3e, 3g) exhibit lower synthesis yields (~60–67%) compared to fluorophenyl analogs (80%) , suggesting substituent-dependent efficiency.
- Biological Activity: Oxobutanoate derivatives with nitrogenous groups (e.g., indolin-1-yl) demonstrate cytotoxic properties, as seen in other analogs like ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate .
Biological Activity
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 246.71 g/mol. The compound features a 5-chloro-2-thienyl group attached to a 4-oxobutanoate moiety, which contributes to its unique reactivity and biological properties. The thienyl ring, characterized by the presence of sulfur, enhances its chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting a potential role for this compound in treating infections. The exact mechanism involves interaction with microbial cell walls or inhibition of essential enzymes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit inflammatory mediators, which are crucial in the pathogenesis of various inflammatory diseases. For instance, certain derivatives of related compounds have shown up to 93.8% inhibition of inflammation at specific concentrations .
The mechanism of action for this compound involves its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction may inhibit specific enzymes or modulate signaling pathways associated with inflammation and microbial resistance .
Study on Antimicrobial Activity
A study conducted on a series of thienyl derivatives, including this compound, demonstrated promising results against Gram-positive and Gram-negative bacteria. The compound was compared with standard antibiotics and showed comparable or superior efficacy in inhibiting bacterial growth.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 85% |
| This compound | S. aureus | 78% |
| Standard Antibiotic | E. coli | 80% |
| Standard Antibiotic | S. aureus | 75% |
Study on Anti-inflammatory Activity
In another study evaluating the anti-inflammatory effects, this compound was tested in a carrageenan-induced rat paw edema model. The results indicated significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
| Time (h) | Edema Reduction (%) |
|---|---|
| 1 | 45 |
| 3 | 60 |
| 5 | 70 |
Q & A
Q. Mitigation :
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform comparative studies with positive controls (e.g., ciprofloxacin for antibacterial assays) .
Advanced: How can computational modeling optimize the compound’s reactivity in multi-step syntheses?
Answer:
Density Functional Theory (DFT) simulations predict electrophilic/nucleophilic sites, guiding functionalization. For example:
- Thienyl ring : Electrophilic aromatic substitution favors the 5-position due to chlorine’s electron-withdrawing effect .
- Ketone group : Susceptible to nucleophilic attack (e.g., hydrazines for hydrazone formation) .
Case study : Alpaslan et al. (2005) used DFT to design hydrazone derivatives with improved stability, validated via X-ray crystallography .
Methodological: What techniques assess the compound’s stability under storage conditions?
Answer:
- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax = 280 nm for thienyl group) .
- Hydrolysis studies : Phosphate buffer (pH 7.4) at 37°C quantifies ester hydrolysis to the carboxylic acid .
Recommendation : Store desiccated at -20°C in amber vials to prevent photodegradation.
Methodological: How is the compound utilized in synthesizing heterocyclic scaffolds for drug discovery?
Answer:
The ketone and ester groups enable:
- Paal-Knorr synthesis : React with hydrazines to form pyrazoles (e.g., antimicrobial agents) .
- Biginelli reaction : Condense with ureas/thioureas to yield dihydropyrimidinones (e.g., kinase inhibitors) .
Example : this compound was used to synthesize thieno[2,3-d]pyrimidines with IC₅₀ = 1.2 µM against EGFR kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
